

Introduction: A Bifunctional Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: 4-(Piperazin-1-ylmethyl)benzoic acid

Cat. No.: B2706500

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In the landscape of medicinal chemistry and materials science, the demand for versatile molecular building blocks is perpetual. **4-(Piperazin-1-ylmethyl)benzoic acid** is a premier example of such a scaffold, offering two distinct and highly valuable reactive sites within a single, stable structure. Its architecture, featuring a nucleophilic secondary amine within the piperazine ring and an electrophilic carboxylic acid moiety, positions it as an ideal linker for constructing complex molecules.^{[1][2]} This bifunctionality allows for the directed and selective synthesis of a vast array of derivatives, from targeted therapeutics to advanced polymers.

The piperazine heterocycle is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to improve pharmacokinetic properties like solubility and bioavailability.^{[2][3]} By combining this potent scaffold with a benzoic acid group, **4-(Piperazin-1-ylmethyl)benzoic acid** serves as a cornerstone for creating novel chemical entities, including advanced intermediates for active pharmaceutical ingredients (APIs) like Imatinib, and as a linker in sophisticated constructs such as Proteolysis Targeting Chimeras (PROTACs).^{[4][5]}

This guide provides a comprehensive overview of the functionalization of **4-(Piperazin-1-ylmethyl)benzoic acid**, detailing not just the protocols but the strategic considerations that underpin successful and selective synthesis.

Caption: Key reactive sites on **4-(Piperazin-1-ylmethyl)benzoic acid**.

Chapter 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This chapter outlines the key physicochemical characteristics and safety protocols for **4-(Piperazin-1-ylmethyl)benzoic acid**.

Key Properties

The data presented below is crucial for experimental design, including solvent selection, reaction setup, and product characterization.

Property	Value	Source(s)
CAS Number	220213-15-0	[6]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[6]
Molecular Weight	220.27 g/mol	[6][7]
Appearance	Typically a white to off-white solid	N/A (General)
Boiling Point (est.)	~424.7°C	[8]
Storage Conditions	Store at 2-8°C, sealed in a dry environment	[6]

Safety & Handling

While specific hazard data for this exact compound is limited, data from closely related analogues, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides a strong basis for safe handling procedures.[9][10]

- General Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]
- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] Handle in a well-ventilated area or a

chemical fume hood.

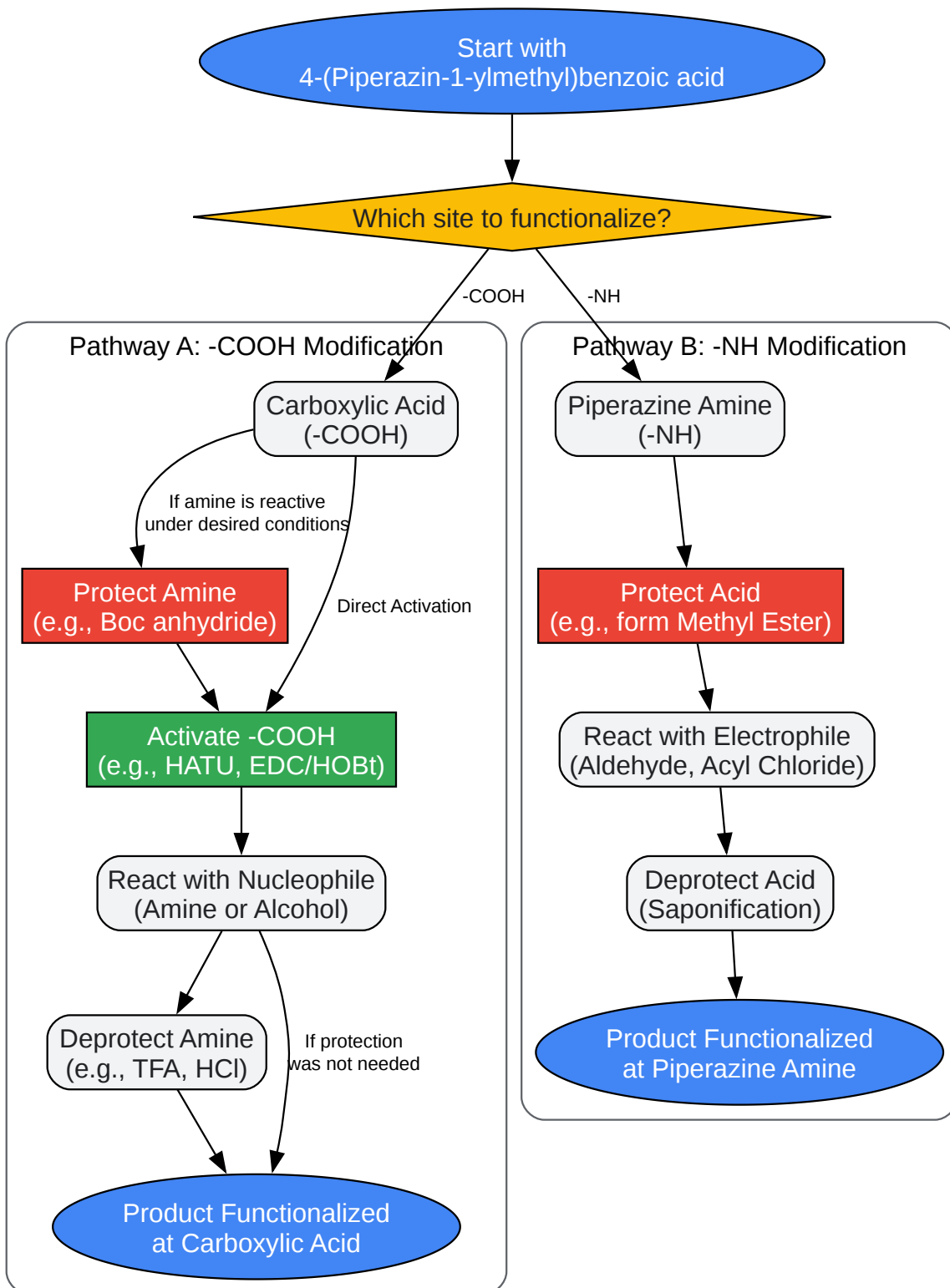
- Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.^[9]
- Stability: The compound is generally stable under normal, recommended storage conditions.
^[9] Avoid strong oxidizing agents.

Chapter 2: The Strategy of Selective Functionalization

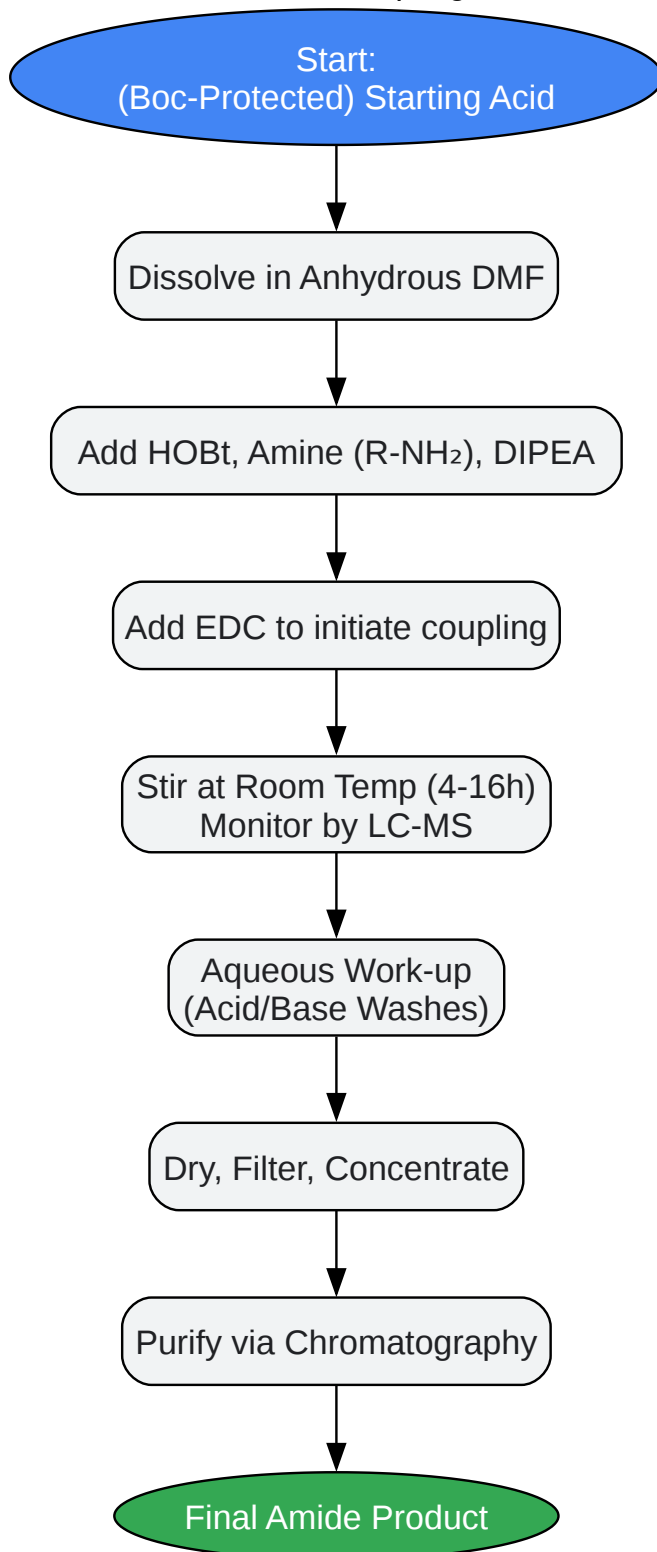
The primary challenge and opportunity when working with a bifunctional molecule is achieving chemoselectivity—the ability to react with one functional group while leaving the other intact. The choice of reaction conditions, reagents, and the potential use of protecting groups are paramount.

The secondary amine of the piperazine ring is a potent nucleophile, while the carboxylic acid becomes a reactive electrophile upon activation. This difference in reactivity is the key to selective modification.

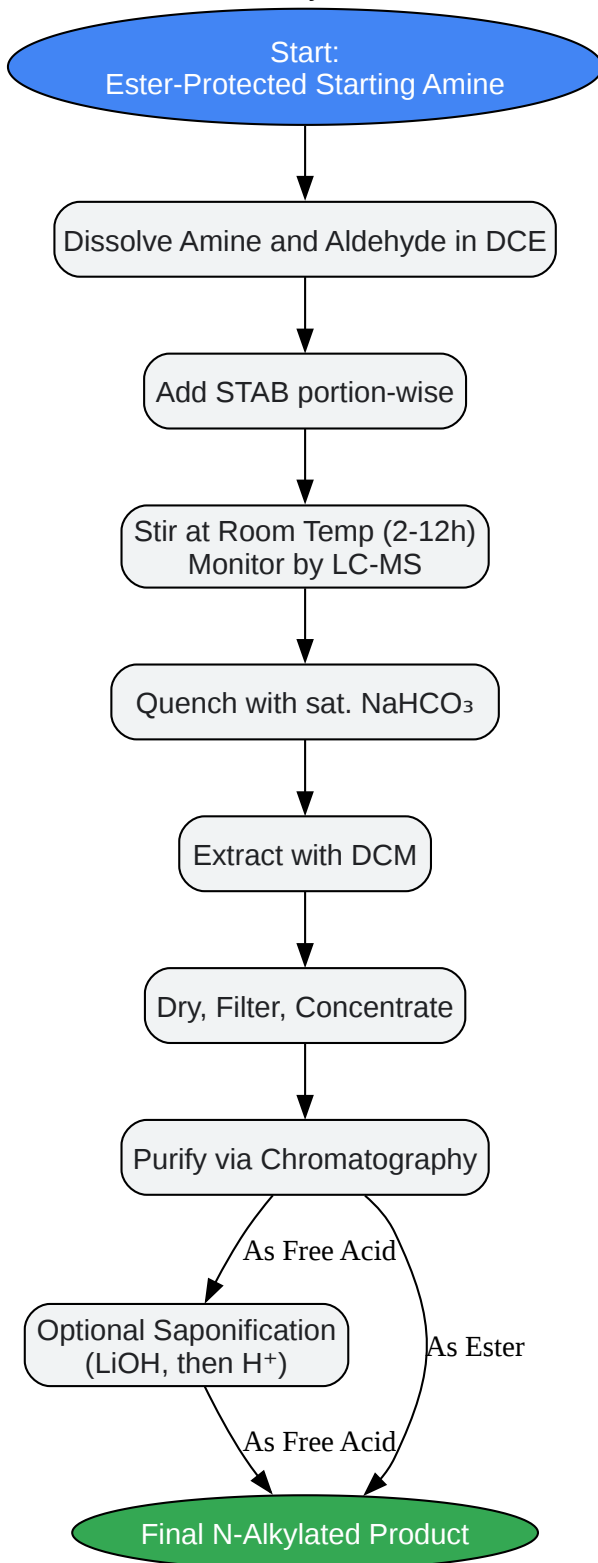
Decision Workflow for Selective Functionalization



Workflow: Amide Coupling Protocol



Workflow: N-Alkylation Protocol

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